1-Cyclobutyl-6-methyl-1,4-diazepane
Overview
Description
1-Cyclobutyl-6-methyl-1,4-diazepane is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s mentioned that 1,4-diazepanes are important structural units with diverse biological properties and pharmaceutical importance . For instance, they are found in drugs like Ripasudil, a Rho-associated kinase inhibitor used for treatment of glaucoma and ocular hypertension, and Suvorexant, a selective, dual-orexin receptor antagonist for treatment of primary insomnia .
Biochemical Analysis
Biochemical Properties
1-Cyclobutyl-6-methyl-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with imine reductases, which are enzymes that catalyze the reduction of imines to amines . These interactions are crucial for the synthesis of chiral 1,4-diazepanes, which are important structural units in pharmaceuticals .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor or activator of specific enzymes, leading to changes in gene expression . The compound’s unique structure allows it to interact with various biomolecules, influencing their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions influence the compound’s metabolic flux and metabolite levels . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Properties
IUPAC Name |
1-cyclobutyl-6-methyl-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-9-7-11-5-6-12(8-9)10-3-2-4-10/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDAHVJVGDJIDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN(C1)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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